molecular formula C22H17NO2 B14270014 N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide CAS No. 170238-79-6

N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide

Cat. No.: B14270014
CAS No.: 170238-79-6
M. Wt: 327.4 g/mol
InChI Key: FITWRCMIBULMAQ-UHFFFAOYSA-N
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Description

N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is an organic compound with the molecular formula C({22})H({17})NO(_{2}) It is characterized by a benzamide group attached to a 3-oxo-1,3-diphenylprop-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide typically involves the condensation of benzamide with a suitable precursor such as 1,3-diphenylprop-2-en-1-one. One common method involves the use of a base catalyst like sodium hydroxide in an ethanol solution, where the reaction is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Reagents like halogens (Cl(_2), Br(_2)) or nucleophiles (NH(_3), OH(^-)) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Researchers investigate its efficacy and safety profiles in preclinical studies.

Industry

In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structure allows for modifications that can enhance the properties of these materials.

Mechanism of Action

The mechanism by which N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)acetamide
  • N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)propionamide
  • N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)butyramide

Uniqueness

N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

170238-79-6

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(3-oxo-1,3-diphenylprop-1-enyl)benzamide

InChI

InChI=1S/C22H17NO2/c24-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23-22(25)19-14-8-3-9-15-19/h1-16H,(H,23,25)

InChI Key

FITWRCMIBULMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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